methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
Overview
Description
Methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.11682065 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, known by various names including CBKinase1_005347, Z56945415, BRD-K90030475-001-01-7, CBKinase1_017747, and methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate, targets a variety of proteins and enzymes in the cell. One of its primary targets is the Aurora B kinase , a serine/threonine kinase that plays a vital role in maintaining the genomic integrity of the cells . It also targets the bromodomain and extra-terminal (BET) family of proteins (BRD2, 3, 4 and T) . Another target is the TANK-binding kinase 1 (TBK1), a dimeric serine/threonine protein kinase .
Mode of Action
The compound interacts with its targets in various ways. For Aurora B kinase, it inhibits the kinases involved in tumor cell proliferation and angiogenesis . For the BET proteins, it triggers the proteolytic degradation of the target protein . For TBK1, it is activated by the phosphorylation of an essential serine residue 172 (S172) within the activation loop of the kinase domain .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Aurora B kinase, it disrupts the cell cycle, affecting chromosome alignment and distribution to daughter cells in mitosis and meiosis . By degrading BET proteins, it impacts gene expression and transcription regulation . By activating TBK1, it influences multiple signaling pathways including innate immunity, autophagy, and cell death .
Result of Action
The compound’s action results in various molecular and cellular effects. By inhibiting Aurora B kinase, it can potentially control cancer progression . By degrading BET proteins, it can affect gene expression and potentially halt the growth of cancer cells . By activating TBK1, it can regulate immune responses and other cellular processes .
Properties
IUPAC Name |
methyl 2-[[3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-29-19(26)12-23-21(27)17-13-25(15-8-3-2-4-9-15)24-20(17)16-11-14-7-5-6-10-18(14)30-22(16)28/h2-11,13H,12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXKBGNIZNYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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